![molecular formula C9H7ClN2 B1612923 4-Chloroisoquinolin-3-amine CAS No. 66729-00-8](/img/structure/B1612923.png)
4-Chloroisoquinolin-3-amine
Overview
Description
4-Chloroisoquinolin-3-amine is a heterocyclic organic compound with the chemical formula C₉H₇ClN. It belongs to the quinoline family and features a characteristic double-ring structure, where a benzene ring is fused with a pyridine moiety. Quinoline derivatives have gained prominence due to their versatile applications in industrial chemistry, synthetic organic chemistry, and medicinal chemistry .
Synthesis Analysis
Several synthetic methods exist for constructing the quinoline scaffold. Notable classical protocols include the Gould–Jacob , Friedländer , Ptzinger , Skraup , Doebner von Miller , and Conrad-Limpach reactions. These methods have been employed historically for quinoline synthesis. Additionally, modern approaches such as transition metal-catalyzed reactions , metal-free ionic liquid-mediated reactions , ultrasound irradiation reactions , and green reaction protocols contribute to the construction and functionalization of quinoline derivatives .
One notable method is the Pyranoquinoline Synthesis , which provides a rapid and environmentally friendly route to quinoline derivatives with good to excellent yields . The procedure involves the cyclization of an α,β-unsaturated ketone with an amine in the presence of a Lewis acid catalyst (Scheme 7 in the referenced paper).
Physical And Chemical Properties Analysis
properties
IUPAC Name |
4-chloroisoquinolin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-7-4-2-1-3-6(7)5-12-9(8)11/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTOQNJGUHMDEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=C2Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630824 | |
Record name | 4-Chloroisoquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
66729-00-8 | |
Record name | 4-Chloroisoquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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